molecular formula C16H24N2O4 B12338064 1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- CAS No. 1263284-20-3

1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-

Cat. No.: B12338064
CAS No.: 1263284-20-3
M. Wt: 308.37 g/mol
InChI Key: ZWRFXZXZDJLFKC-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- is a complex organic compound with a unique structure that includes a pyrrolidine ring, an isoxazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the isoxazole moiety and the tert-butyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 2-[(4-aminophenyl)methyl]-5-[®-hydroxyphenylmethyl]-, 1,1-dimethylethyl ester, (2S,5R)-
  • 1-Pyrrolidinecarboxylic acid, 5-([1,1’-biphenyl]-4-ylmethyl)-3-methyl-2-oxo-, 1,1-dimethylethyl ester, (3R,5S)-
  • 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-(hydroxyMethyl)-, phenylMethyl ester

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1263284-20-3

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-methyl-4-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-10-8-18(15(20)21-16(3,4)5)9-13(10)14(19)7-12-6-11(2)17-22-12/h6,10,13H,7-9H2,1-5H3/t10-,13-/m0/s1

InChI Key

ZWRFXZXZDJLFKC-GWCFXTLKSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)CC2=CC(=NO2)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1C(=O)CC2=CC(=NO2)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.